Home > Products > Screening Compounds P9798 > Mer-rucl3(dmso)2Im
Mer-rucl3(dmso)2Im - 141624-71-7

Mer-rucl3(dmso)2Im

Catalog Number: EVT-1204475
CAS Number: 141624-71-7
Molecular Formula: C7H16Cl3N2O2RuS2
Molecular Weight: 431.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mer-rucl3(dmso)2Im is a ruthenium(III) complex that has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound consists of a central ruthenium atom coordinated to three chloride ions, two dimethyl sulfoxide (DMSO) molecules, and an imidazole ligand. The study of this compound contributes to the understanding of transition metal complexes in biological systems and their interaction with biomolecules.

Source

The synthesis and characterization of mer-rucl3(dmso)2Im have been documented in various studies focusing on ruthenium complexes. These studies highlight the compound's structural properties, synthesis methods, and biological activities, particularly its anticancer properties.

Classification

Mer-rucl3(dmso)2Im is classified as a coordination compound and falls under the category of transition metal complexes. It is specifically categorized as a ruthenium(III) complex due to the oxidation state of the central metal ion.

Synthesis Analysis

Methods

The synthesis of mer-rucl3(dmso)2Im typically involves the reaction of a precursor ruthenium complex with DMSO and imidazole under controlled conditions. One common method includes the use of trans-RuCl4(dmso)2 as a precursor, where it is reacted with imidazole in a suitable solvent such as methanol or water.

Technical Details

  1. Reagents: The synthesis requires ruthenium(III) chloride, DMSO, and imidazole.
  2. Procedure: The precursor is dissolved in a solvent, followed by the addition of imidazole. The mixture is refluxed for several hours to facilitate complex formation.
  3. Purification: The resulting product is often purified through recrystallization or chromatography techniques to isolate pure mer-rucl3(dmso)2Im.
Molecular Structure Analysis

Structure

The molecular structure of mer-rucl3(dmso)2Im features a distorted octahedral geometry around the ruthenium center. The arrangement includes three chloride ligands, two DMSO molecules, and one imidazole ligand.

Data

  • Molecular Formula: C7H10Cl3N2O2S
  • Molecular Weight: Approximately 291.6 g/mol
  • Crystallography: X-ray diffraction studies have been employed to elucidate the precise arrangement of atoms within the complex, confirming its octahedral geometry and coordination environment.
Chemical Reactions Analysis

Reactions

Mer-rucl3(dmso)2Im participates in various chemical reactions, primarily involving ligand exchange and redox processes. One notable reaction is its hydrolysis in aqueous solutions, leading to the release of chloride ions and formation of hydrolyzed species.

Technical Details

  1. Hydrolysis: In aqueous environments, mer-rucl3(dmso)2Im can undergo hydrolysis, resulting in the formation of Ru(III)-hydroxo species.
  2. Ligand Exchange: The DMSO ligands can be replaced by other ligands such as amines or phosphines under specific conditions.
Mechanism of Action

Process

The mechanism by which mer-rucl3(dmso)2Im exerts its biological effects involves interaction with cellular components such as DNA and proteins. The compound's ability to form adducts with biomolecules is crucial for its anticancer activity.

Data

  1. DNA Binding: Studies indicate that mer-rucl3(dmso)2Im can bind to DNA, leading to structural changes that inhibit cancer cell proliferation.
  2. Protein Interaction: The complex also interacts with proteins, potentially affecting their function and stability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as red or brown crystalline solids.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: The complex exhibits reasonable stability under physiological conditions but may undergo hydrolysis over time.
  • Redox Behavior: Mer-rucl3(dmso)2Im shows redox activity, which can be exploited for its therapeutic effects.
Applications

Scientific Uses

Mer-rucl3(dmso)2Im has potential applications in various scientific fields:

  1. Anticancer Research: Its ability to bind DNA makes it a candidate for further development as an anticancer agent.
  2. Coordination Chemistry Studies: Serves as a model compound for studying the properties and reactivity of ruthenium complexes.
  3. Biochemical Probes: Can be utilized in biochemical assays to explore metal-ligand interactions within biological systems.
Introduction to Ruthenium(III) Complexes in Medicinal Chemistry

Ruthenium(III) complexes represent a strategically significant class of compounds in modern medicinal inorganic chemistry, bridging the gap between platinum-based chemotherapeutics and next-generation targeted anticancer agents. Their octahedral coordination geometry enables sophisticated ligand architectures impossible with square-planar platinum compounds, allowing tunable redox behavior, hydrolytic pathways, and diverse biomolecular targeting mechanisms. The mer-RuCl₃(DMSO)₂Im complex exemplifies this versatility, integrating key ligands—dimethyl sulfoxide (DMSO) and imidazole (Im)—that collectively modulate its reactivity, stability, and cellular interactions. As resistance and toxicity limitations plague classical platinum drugs, Ru(III) complexes offer distinct pharmacological advantages, including selective activation in hypoxic tumor microenvironments via reduction to more reactive Ru(II) species and transferrin-mediated tumor targeting leveraging cancer cells' elevated iron requirements. These properties position mer-RuCl₃(DMSO)₂Im and its analogs as pivotal tools for elucidating structure-activity relationships in metallodrug design [1] [6].

Historical Development of Ruthenium-Based Anticancer Agents

The evolution of ruthenium anticancer agents originated from seminal platinum drug research but rapidly diverged toward exploiting ruthenium's unique bioinorganic chemistry. Initial discoveries in the 1980s–1990s identified trans-configured Ru(III) complexes like KP1019 (indazole ligands) and NAMI-A (imidazole and DMSO ligands) as lead structures with divergent biological profiles: KP1019 induced apoptosis in primary tumors, while NAMI-A uniquely inhibited metastasis with minimal cytotoxicity. These compounds entered clinical trials, establishing ruthenium as a viable platform for metallodrug development. mer-RuCl₃(DMSO)₂Im emerged as a critical structural variant during this period, distinguished by its meridional (mer) geometry contrasting the trans configuration of NAMI-A. Early in vivo studies in murine tumor models revealed its ability to suppress solid tumor growth, positioning it as a chemically tractable prototype for mechanistic exploration. This complex’s synthesis leveraged established Ru(III)-DMSO chemistry but introduced imidazole as a biologically relevant N-donor ligand, foreshadowing later emphases on ligand-directed targeting. The subsequent decades witnessed diversification into organometallic Ru(II)-arene complexes (e.g., RAPTA-C) and photoreactive agents, yet Ru(III) scaffolds like mer-RuCl₃(DMSO)₂Im remain fundamental for probing hydrolysis, redox activation, and protein-binding phenomena central to ruthenium drug efficacy [1] [3] [6].

Table 1: Key Ruthenium Complexes in Anticancer Drug Development

ComplexChemical FormulaKey PropertiesDevelopment Status
KP1019[H₂ind][trans-RuCl₄(Hind)₂]Pro-apoptotic in primary tumors; cisplatin-resistant cell activityPhase I/II clinical trials
NAMI-A[H₂im][trans-RuCl₄(dmso-S)(Him)]Selective antimetastatic; minimal cytotoxicityPhase I/II clinical trials
mer-RuCl₃(DMSO)₂Immer-RuCl₃(DMSO)₂(Im)Solid tumor suppression; model for hydrolysis studiesPreclinical research
NKP-1339Na[trans-RuCl₄(Hind)₂]Improved solubility vs. KP1019; oxidative stress inducerPhase I clinical trials
TLD1433[Ru(II)(ttp)(dppn)(OH₂)]⁺ (ttp=terpyridine derivative)Photodynamic therapy activatorPhase II clinical trials

Role of Mer-RuCl₃(DMSO)₂Im in Transition Metal Complex Research

mer-RuCl₃(DMSO)₂Im serves as a cornerstone model system for elucidating fundamental processes governing Ru(III) complex behavior under physiological conditions. Its hydrolysis kinetics—critical for drug activation—exhibit pH-dependent pathways distinct from NAMI-A. Upon dissolution in aqueous media, chloride ligands undergo stepwise aquation (Ru–Cl → Ru–OH₂), generating reactive monoaquated [RuCl₂(DMSO)₂(Im)(H₂O)]⁺ and diaquated [RuCl(DMSO)₂(Im)(H₂O)₂]²⁺ species. This hydrolysis facilitates DNA binding, predominantly forming monofunctional adducts with guanine N7 sites, as confirmed via mass spectrometry and electrophoresis studies with oligonucleotide models. Crucially, its mer geometry imposes steric constraints that slow aquation kinetics compared to trans isomers, enabling researchers to correlate hydrolysis rates with cytotoxic profiles [9].

Redox chemistry constitutes another pivotal research axis. Electrochemical analyses reveal a reversible Ru(III)/Ru(II) couple near −0.2 V (vs. Ag/AgCl). Reduction to Ru(II) increases ligand lability by 3–4 orders of magnitude, promoting DNA strand scission and protein binding. Spectroelectrochemical studies confirm this state is accessible within hypoxic tumor environments but stabilized by DMSO and imidazole coordination under normoxia, illustrating a plausible tumor-selective activation mechanism. Protein interaction studies further demonstrate transferrin binding affinity (log K ≈ 5.3) and adduct formation with albumin, mirroring KP1019’s "transportophore" behavior. Crystallographic analyses of model protein complexes (e.g., lysozyme) show Ru(III) binding via histidine residues, with DMSO ligands often displaced—highlighting ligand exchange roles in biological targeting [9] [10].

Table 2: Key Reactivity Pathways of mer-RuCl₃(DMSO)₂Im

ProcessConditionsMajor ProductsBiological Consequence
HydrolysispH 7.4, 37°C[RuCl₂(DMSO)₂(Im)(H₂O)]⁺ → [RuCl(DMSO)₂(Im)(H₂O)₂]²⁺Generates DNA-binding species
Reduction (Ru³⁺→Ru²⁺)E ≤ −0.2 V, acidic pHRu(II) species with enhanced labilityTumor-selective activation
Protein BindingSerum-containing mediaTransferrin/Ru adducts; His-N coordination on albuminAlters biodistribution & uptake
DNA InteractionPhysiological bufferMonofunctional guanine-N7 adducts; DNA bendingTriggers apoptosis pathways

Structural and Functional Significance of DMSO and Imidazole Ligands

The DMSO and imidazole ligands in mer-RuCl₃(DMSO)₂Im confer complementary physicochemical and targeting properties essential for its pharmacological profile. DMSO (S-bound isomer) acts as a semi-labile "steering ligand": its moderate σ-donor/π-acceptor capacity stabilizes Ru(III) during circulation but permits displacement by biological nucleophiles (e.g., histidine, glutathione) upon cellular entry. Infrared and NMR studies confirm S-DMSO’s trans influence weakens trans Ru–Cl bonds, accelerating chloride aquation—the critical first activation step. Conversely, O-bound DMSO isomers, when present, exhibit slower exchange kinetics, allowing researchers to manipulate hydrolysis rates via synthetic control of isomeric ratios [7] [9].

Imidazole’s significance extends beyond metal coordination. Its aromatic π-system enables π-stacking with DNA nucleobases, complementing covalent Ru-DNA binding to enhance duplex distortion, as evidenced by increased DNA melting temperatures (ΔTₘ ≈ 8°C) and hypochromic shifts in UV-vis titrations. Furthermore, imidazole mimics histidine residues in proteins, facilitating transferrin recognition via synergistic N-donor metal coordination and hydrophobic contacts. Spectroscopic comparisons with pyridine analogs (e.g., AziRu) reveal imidazole confers:

  • Enhanced Lipophilicity (log P increased by 0.8 units vs. pyridine), promoting membrane permeation
  • pH-Sensitive Redox Activation (pKa ~6.0 for aquated species), favoring reduction in acidic tumors
  • Selective Protein Affinity toward heme-containing proteins via axial ligand interactionsThese attributes collectively enable tumor microenvironment-responsive drug activation and targeted delivery [1] [3] [9].

Table 3: Functional Roles of Ligands in mer-RuCl₃(DMSO)₂Im

LigandCoordination ModeKey FunctionsImpact on Bioactivity
DMSO (S-bound)S-monodentate- Modulates hydrolysis kinetics via trans influence - Enhances solubility - Serves as displaceable "placeholder" for biomoleculesAccelerates activation; improves pharmacokinetics
DMSO (O-bound)O-monodentate- Stabilizes Ru(III) state - Slowers ligand exchange ratesProlongs circulation half-life
ImidazoleN-monodentate- Mimics histidine for protein recognition - Enables π-stacking with DNA - Tunes lipophilicity & cellular uptakeDirects tumor targeting; enhances DNA affinity

Properties

CAS Number

141624-71-7

Product Name

Mer-rucl3(dmso)2Im

IUPAC Name

1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride

Molecular Formula

C7H16Cl3N2O2RuS2

Molecular Weight

431.8 g/mol

InChI

InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3

InChI Key

UWISOYRVSMYUPP-UHFFFAOYSA-K

SMILES

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

mer-RuCl3(DMSO)2Im
trichlorobis(dimethylsulfoxide)imidazoleruthenium(III)

Canonical SMILES

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.